Pandamarilactonine B
Overview
Description
Pandamarilactonine B is a naturally occurring alkaloid isolated from the genus Pandanus, specifically from Pandanus amaryllifolius. This compound is part of a family of alkaloids known for their characteristic pyrrolidinyl butenolide or γ-lactone core structure. These alkaloids have been studied for their potential medicinal properties and their role in traditional folk medicine for treating various ailments such as leprosy, rheumatism, epilepsy, toothache, and sore throat .
Scientific Research Applications
Pandamarilactonine B has several scientific research applications:
Chemistry: It serves as a model compound for studying asymmetric synthesis and the stability of pyrrolidinyl butenolide moieties.
Biology: Research into its biological activity includes its potential use as an antimicrobial or anti-inflammatory agent.
Safety and Hazards
Future Directions
Mechanism of Action
Mode of Action
It has been observed that during the synthesis of pandamarilactonine b, an unexpected syn-diastereoselective asymmetric vinylogous mannich reaction (vmr) occurs . This reaction involves the interaction of 3-methyl-2-(tert-butyldimethylsilyloxy)furan and the Ellman (RS)-N-tert-butanesulfinimine . The methyl group at C-3 of TBSOF has been shown to play a role in diastereoselection in the VMR .
Biochemical Analysis
Biochemical Properties
Pandamarilactonine B plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It has been observed to interact with enzymes involved in the Mannich reaction, a key step in its synthesis . The compound’s pyrrolidinyl butenolide moiety is crucial for its biochemical activity, allowing it to participate in syn-selective vinylogous Mannich reactions . These interactions highlight the compound’s potential in modulating enzymatic activities and influencing biochemical pathways.
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular proteins can lead to alterations in signaling cascades, potentially affecting cell proliferation, differentiation, and apoptosis . Additionally, this compound may modulate gene expression by interacting with transcription factors or other regulatory proteins, thereby impacting cellular functions and metabolic processes.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s pyrrolidinyl butenolide core allows it to form specific interactions with target enzymes, leading to either inhibition or activation of their catalytic activities . These interactions can result in downstream effects on cellular pathways and gene expression, ultimately influencing cellular behavior and function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound’s stability is influenced by its chemical structure, and it may undergo degradation under certain conditions . Long-term studies have shown that this compound can have sustained effects on cellular processes, including prolonged modulation of gene expression and metabolic activities.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as modulation of metabolic pathways and cellular functions . At higher doses, this compound may induce toxic or adverse effects, including cellular toxicity and disruption of normal physiological processes. These dosage-dependent effects highlight the importance of determining optimal therapeutic doses for potential clinical applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its biochemical activities. The compound’s role in the Mannich reaction underscores its involvement in metabolic processes that require specific enzymatic interactions . Additionally, this compound may influence metabolic flux and metabolite levels by modulating enzyme activities and gene expression related to metabolic pathways.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in target tissues, where it can exert its biochemical effects . Understanding the transport mechanisms of this compound is crucial for optimizing its therapeutic potential and minimizing off-target effects.
Subcellular Localization
This compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound’s localization can affect its activity and function, as it may interact with different biomolecules depending on its subcellular distribution . These interactions are essential for understanding the precise mechanisms by which this compound exerts its effects at the cellular level.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pandamarilactonine B is challenging due to the configurational instability of its pyrrolidin-2-yl butenolide moiety. One of the synthetic routes involves an asymmetric vinylogous Mannich reaction between 3-methyl-2-(tert-butyldimethylsilyloxy)furan and (RS)-N-tert-butanesulfinimine. This reaction is syn-diastereoselective and results in a high diastereomeric ratio . The synthetic process typically involves multiple steps, including the protection and deprotection of functional groups, and careful control of reaction conditions to maintain the desired stereochemistry .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to the complexity and specificity of the synthetic routes required. The production would involve scaling up the laboratory synthesis methods, ensuring the maintenance of enantiopurity and diastereoselectivity, and optimizing reaction conditions for larger-scale operations.
Chemical Reactions Analysis
Types of Reactions
Pandamarilactonine B undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the pyrrolidinyl and butenolide moieties.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (MCPBA) can be used for oxidation reactions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Conditions for substitution reactions vary, but they often involve the use of strong bases or acids to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxybutenolide derivatives, while reduction can yield various reduced forms of the original compound .
Comparison with Similar Compounds
Pandamarilactonine B can be compared with other similar compounds, such as:
Pandamarilactonine A: Shares a similar core structure but differs in the configuration and specific functional groups.
Pandamarilactonine C and D: These compounds also belong to the same family but have variations in their chemical structure that affect their biological activity.
Norpandamarilactonine A and B: These are structurally related but lack certain functional groups present in this compound.
The uniqueness of this compound lies in its specific stereochemistry and the stability of its pyrrolidinyl butenolide moiety, which poses challenges for synthesis but also offers potential for unique biological activities .
Properties
IUPAC Name |
(5Z)-3-methyl-5-[4-[(2S)-2-[(2R)-4-methyl-5-oxo-2H-furan-2-yl]pyrrolidin-1-yl]butylidene]furan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO4/c1-12-10-14(22-17(12)20)6-3-4-8-19-9-5-7-15(19)16-11-13(2)18(21)23-16/h6,10-11,15-16H,3-5,7-9H2,1-2H3/b14-6-/t15-,16+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSICZNIIIPFAAO-VFPQPWSNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(OC1=O)C2CCCN2CCCC=C3C=C(C(=O)O3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C[C@@H](OC1=O)[C@@H]2CCCN2CCC/C=C\3/C=C(C(=O)O3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801106358 | |
Record name | rel-(5Z)-5-[4-[(2R)-2-[(2S)-2,5-Dihydro-4-methyl-5-oxo-2-furanyl]-1-pyrrolidinyl]butylidene]-3-methyl-2(5H)-furanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801106358 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
303008-81-3 | |
Record name | rel-(5Z)-5-[4-[(2R)-2-[(2S)-2,5-Dihydro-4-methyl-5-oxo-2-furanyl]-1-pyrrolidinyl]butylidene]-3-methyl-2(5H)-furanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=303008-81-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | rel-(5Z)-5-[4-[(2R)-2-[(2S)-2,5-Dihydro-4-methyl-5-oxo-2-furanyl]-1-pyrrolidinyl]butylidene]-3-methyl-2(5H)-furanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801106358 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pandamarilactonine B | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2XPR8MF7VQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Pandamarilactonine B and where is it found?
A1: this compound is a pyrrolidine alkaloid primarily found in the leaves of Pandanus amaryllifolius Roxb., a tropical plant species. [, ] It is characterized by possessing both a pyrrolidinyl α,β-unsaturated γ-lactone residue and a γ-alkylidene α,β-unsaturated γ-lactone residue within its structure. [] It has also been found in Pandanus tectorius Parkinson, though this is not as common. []
Q2: What is known about the biological activity of this compound?
A2: While research on this alkaloid is ongoing, this compound was initially found to exist as a racemate in its natural source. [] Further research is needed to understand its specific mechanisms of action and potential therapeutic applications.
Q3: Has this compound shown any promising activity against specific microorganisms?
A3: While this compound itself has not been extensively studied for its antimicrobial properties, a closely related alkaloid from the same plant, Pandamarilactonine A, demonstrated noteworthy activity against Pseudomonas aeruginosa with a minimum inhibitory concentration (MIC) of 15.6 µg/mL and a minimum bactericidal concentration (MBC) of 31.25 µg/mL. [] This suggests that further investigation into the antimicrobial potential of this compound is warranted.
Q4: Are there efforts to synthesize this compound in the lab?
A4: Yes, the synthesis of pandamarilactonines, including this compound, presents a significant challenge due to the inherent configurational instability of the pyrrolidin-2-yl butenolide moiety within their structures. [] Researchers have been exploring asymmetric synthesis approaches, and one study unexpectedly discovered a syn-diastereoselective asymmetric vinylogous Mannich reaction as a potential pathway for synthesizing these compounds. [] Further research is ongoing to optimize the synthesis and explore structure-activity relationships.
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